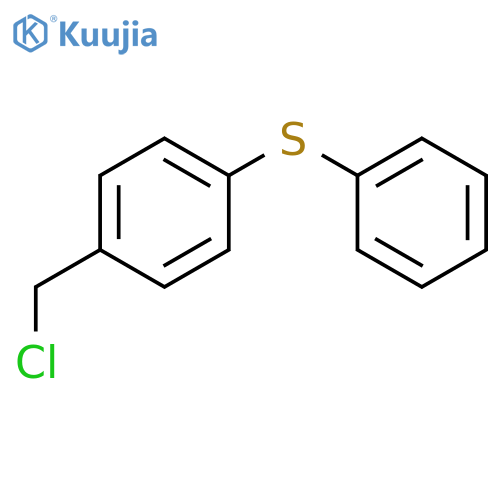Cas no 1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane)

1208-87-3 structure
商品名:(4-(Chloromethyl)phenyl)(phenyl)sulfane
(4-(Chloromethyl)phenyl)(phenyl)sulfane 化学的及び物理的性質
名前と識別子
-
- (4-(Chloromethyl)phenyl)(phenyl)sulfane
- 1-(chloromethyl)-4-(phenylthio)benzene
- 1-(chloromethyl)-4-phenylsulfanylbenzene
- 1-chloromethyl-4-phenylthiobenzene
- 1-phenylthio-4-chloromethyl-benzene
- 4-Chlormethyl-diphenyl-sulfid
- 4-Phenylthiobenzyl chloride
- NSC 43056
- 4-Phenylthio Benzyl Chloride
- 4-(Phenylthio)benzyl chloride
- AK117122
- NSC43056
- 4-(chloromethyl)phenyl phenyl sulfide
- PubChem10750
- RLFHPRWHJYDGSD-UHFFFAOYSA-N
- 1-Chloromethyl-4-(phenylthio)benzene
- RP28146
- A
- 1-(Chloromethyl)-4-(phenylsulfanyl)benzene
- NS00023937
- C13H11ClS
- SY113102
- EINECS 214-903-4
- SCHEMBL2994386
- AKOS015888812
- DTXSID30153018
- AS-63971
- 1208-87-3
- NSC-43056
- Y37XJ4ZH9H
- Benzene, 1-(chloromethyl)-4-(phenylthio)-
- Benzene, 1-(chloromethyl)-4-(phenylthio)-; 4-Phenylthiobenzyl chloride; NSC 43056; Sulfide, alpha-chloro-p-tolyl phenyl (7CI,8CI)
- C71727
- MFCD09907764
- CS-0199717
- FT-0655308
- BAA20887
- 1-(2-Methoxycarbonylphenyl)-1-hexyne; 2-(1-Hexynyl)-benzoic Acid Methyl Ester
- DTXCID7075509
-
- MDL: MFCD09907764
- インチ: 1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
- InChIKey: RLFHPRWHJYDGSD-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])SC1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 234.02700
- どういたいしつりょう: 234.027
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 25.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.22
- ふってん: 372°C at 760 mmHg
- フラッシュポイント: 167 ºC
- 屈折率: 1.636
- PSA: 25.30000
- LogP: 4.57660
(4-(Chloromethyl)phenyl)(phenyl)sulfane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
(4-(Chloromethyl)phenyl)(phenyl)sulfane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(4-(Chloromethyl)phenyl)(phenyl)sulfane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C371415-2.5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 2.5g |
$ 167.00 | 2023-04-18 | ||
| Alichem | A019109276-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 5g |
$238.50 | 2023-09-04 | |
| Ambeed | A106156-1g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 1g |
$6.0 | 2025-02-25 | |
| Ambeed | A106156-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 5g |
$15.0 | 2025-02-25 | |
| abcr | AB443505-10 g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane, 95%; . |
1208-87-3 | 95% | 10g |
€136.90 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-500g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 97% | 500g |
¥3432.00 | 2024-08-09 | |
| Alichem | A019109276-10g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 10g |
$367.50 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 97% | 5g |
¥71.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-100g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 97% | 100g |
¥872.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-10g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 97% | 10g |
¥120.00 | 2024-08-09 |
(4-(Chloromethyl)phenyl)(phenyl)sulfane 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 42464-96-0(NNMTi)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1208-87-3)4-苯硫基氯苄

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ